molecular formula C15H15FN2O2 B6501321 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide CAS No. 946247-20-7

2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B6501321
CAS No.: 946247-20-7
M. Wt: 274.29 g/mol
InChI Key: SVBLHYKPJZOHSY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a small-molecule acetamide derivative featuring a fluorinated aromatic ring and a fused benzoxazole scaffold. The compound’s structure includes:

  • 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius.
  • Acetamide linker: Facilitates hydrogen bonding with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-11-7-5-10(6-8-11)9-14(19)17-15-12-3-1-2-4-13(12)18-20-15/h5-8H,1-4,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBLHYKPJZOHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid, nitric acid, or halogens under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Amine derivatives from the reduction of the acetamide group.

    Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders like anxiety and depression.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors in the brain, thereby influencing neuronal signaling pathways. This modulation can result in anxiolytic or antidepressant effects, making it a candidate for the development of new psychiatric medications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoxazole/Benzothiazole Derivatives

2-(4-Fluorophenyl)-N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Acetamide
  • Key Difference : Replacement of benzoxazole oxygen with sulfur (benzothiazole).
  • Molecular Formula : C₁₆H₁₆FN₃OS (MW: 318.39) .
  • Implications: Increased lipophilicity due to sulfur’s larger atomic size and polarizability. Potential for stronger π-π stacking interactions in hydrophobic binding pockets.
2-(4-Fluorophenoxy)-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Butanamide
  • Key Difference: Phenoxy group (vs. phenyl) and butanamide chain (vs. acetamide).
  • Molecular Formula : C₁₇H₁₉FN₂O₃ (MW: 318.348) .
  • Implications: Extended aliphatic chain may reduce solubility but improve membrane permeability. Phenoxy substitution alters electronic properties compared to direct phenyl linkage.

Heterocyclic Variations in Acetamide Derivatives

1-[2-(2-Fluorophenoxy)Acetyl]-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Azetidine-3-Carboxamide
  • Key Difference: Incorporation of azetidine (4-membered ring) and fluorophenoxy-acetyl group.
  • Molecular Formula : C₁₉H₂₀FN₃O₄ (MW: 373.3782) .
  • Higher molecular weight may influence pharmacokinetic properties.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(Substituted Phenyl)Acetamides
  • Examples :
    • 2-(3-Methoxyphenyl) variant .
    • 2-(3,4,5-Trimethoxyphenyl) variant .
  • Key Features :
    • Trifluoromethyl group on benzothiazole improves metabolic stability and electron-withdrawing effects.
    • Methoxy substituents modulate solubility and electronic interactions.

Halogenated and Multi-Substituted Analogs

N-(3,4-Difluorophenyl)-2-(4-Bromophenyl)Acetamide
  • Key Differences : Bromine (4-bromophenyl) and difluorophenyl substituents.
  • Structural Insights :
    • Dihedral angle of 66.4° between aromatic rings influences crystal packing and solubility .
    • Bromine’s bulky size may sterically hinder target binding compared to fluorine.

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Implications
2-(4-Fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide C₁₆H₁₅FN₂O₂ ~290.31* Benzoxazole core, 4-fluorophenyl Balanced lipophilicity and rigidity
2-(4-Fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide C₁₆H₁₆FN₃OS 318.39 Benzothiazole core, sulfur substitution Enhanced lipophilicity, altered π interactions
2-(4-Fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide C₁₇H₁₉FN₂O₃ 318.348 Phenoxy group, butanamide chain Reduced solubility, improved permeability
N-(3,4-Difluorophenyl)-2-(4-bromophenyl)acetamide C₁₄H₁₀BrF₂NO 338.14 Bromophenyl, difluorophenyl Steric hindrance, crystal packing effects

*Estimated based on formula.

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